
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminopropyl side chain. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The aminopropyl group can be introduced through nucleophilic substitution reactions using suitable aminopropylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxazole ring or the aminopropyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the molecule.
Scientific Research Applications
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biochemical studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The oxazole ring may also play a role in binding to specific targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride include other oxazole derivatives and compounds with aminopropyl side chains, such as:
- Methyl 5-(3-aminopropyl)-1,2-oxazole-4-carboxylate
- Ethyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate
- Methyl 5-(2-aminopropyl)-1,2-oxazole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the amino group enhances its reactivity and biological potential. Its molecular formula is C8H12N2O3Cl with a CAS number of 19549-93-0 .
Synthesis
The synthesis of this compound typically involves several chemical reactions utilizing reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran. The reaction conditions, including temperature and time, are critical for optimizing yield and purity.
Antimicrobial Properties
Research indicates that compounds with oxazole structures exhibit a range of biological activities, including antimicrobial effects. This compound is hypothesized to interact with various biological targets such as enzymes or receptors, potentially leading to antimicrobial activity .
Table 1: Antimicrobial Activity Comparison
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate | Staphylococcus aureus | TBD (To Be Determined) |
Similar Compounds | E. coli | MIC = 0.1 μg/mL |
Similar Compounds | Salmonella typhimurium | MIC = 0.4 μg/mL |
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibition capabilities. Similar oxazole derivatives have been studied for their ability to inhibit enzymes involved in various metabolic pathways, indicating that this compound may possess similar properties .
Case Studies and Research Findings
Recent studies have focused on the incorporation of oxazole derivatives into peptide synthesis, highlighting their potential as therapeutic agents. For instance, the use of unnatural amino acids in peptide synthesis has shown promise in developing new classes of bioactive peptides that exhibit enhanced biological activities .
Study Example
A study investigated the application of a related compound in solid-phase peptide synthesis, demonstrating its successful coupling to resin-bound peptides under various conditions. The results indicated that the unique structure of oxazoles could facilitate the development of novel bioactive compounds .
Properties
IUPAC Name |
methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-12-8(11)7-5-6(13-10-7)3-2-4-9;/h5H,2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNUPSATUJUJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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